

Spectroscopic Analysis of 2-Iodoethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodoethanol

Cat. No.: B1213209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-iodoethanol**, a versatile reagent in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of **2-iodoethanol** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and Mass Spectroscopic analysis of **2-iodoethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	Triplet	2H	HO-CH ₂ -CH ₂ -I
~3.3	Triplet	2H	HO-CH ₂ -CH ₂ -I
Variable	Singlet	1H	HO-CH ₂ -CH ₂ -I

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~63	HO-CH ₂ -CH ₂ -I
~10	HO-CH ₂ -CH ₂ -I

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3000-2850	Medium	C-H stretch (alkane)
1450-1375	Medium	C-H bend
1050-1000	Strong	C-O stretch (primary alcohol)
~650	Strong	C-I stretch

Mass Spectrometry (MS)

Electron Ionization (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
172	Moderate	[M] ⁺ (Molecular Ion)
127	High	[I] ⁺
45	High	[CH ₂ CH ₂ OH] ⁺
31	High	[CH ₂ OH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for the analysis of small, liquid organic molecules like **2-iodoethanol**.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Approximately 5-25 mg of **2-iodoethanol** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference ($\delta = 0.00$ ppm).
- The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve optimal homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include a 30-90 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A longer relaxation delay may be necessary for quaternary carbons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- A small drop of neat (undiluted) **2-iodoethanol** is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.

- The sample is brought into firm contact with the crystal.
- The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .^[1]
- After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.

Mass Spectrometry (MS) (Electron Ionization)

Sample Introduction:

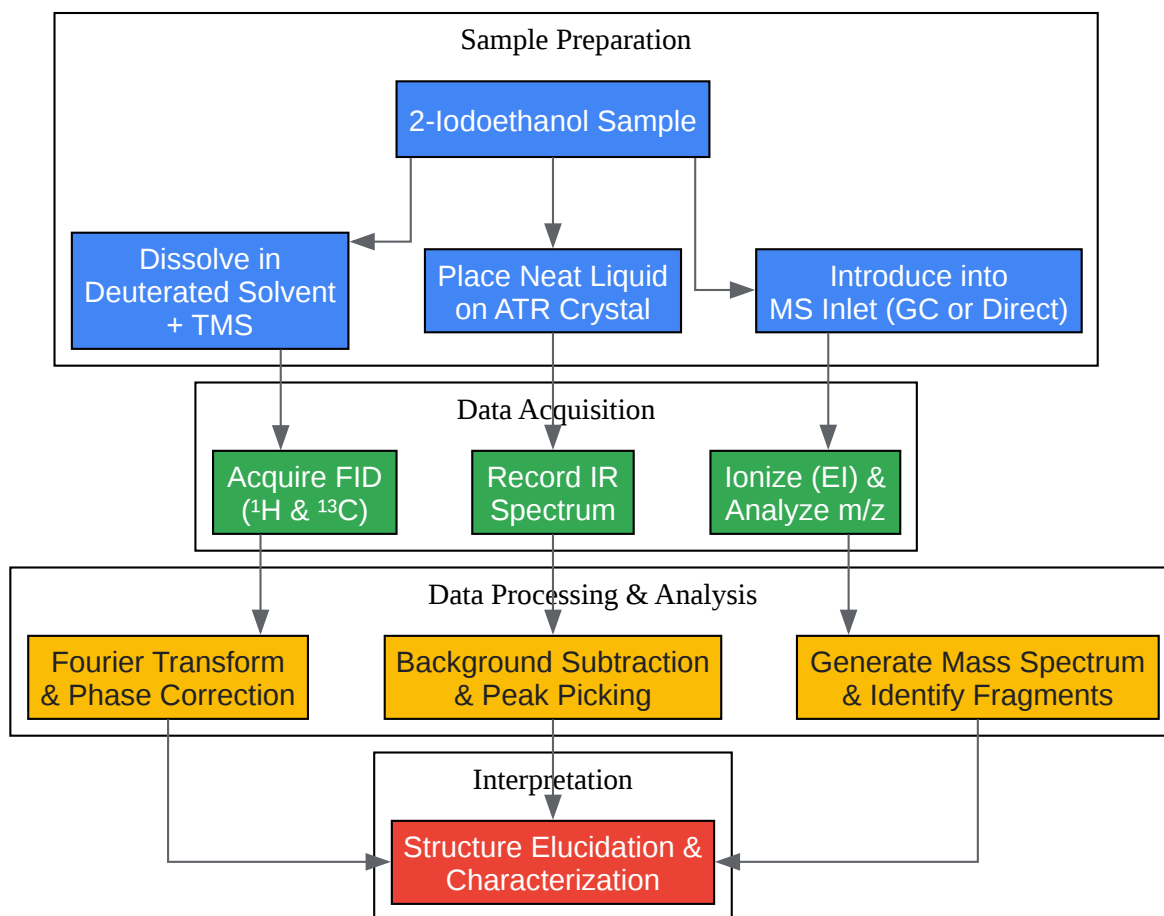
- A small amount of **2-iodoethanol** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For direct injection, the sample is volatilized in the ion source.

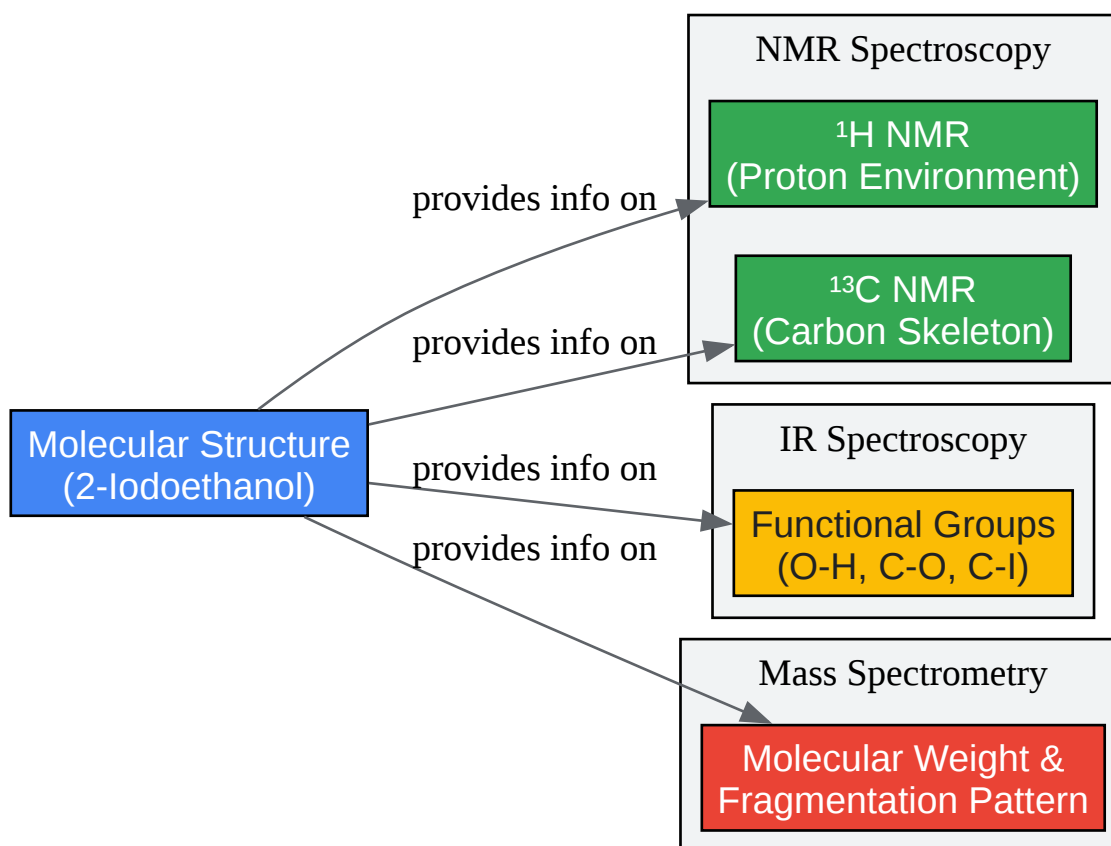
Ionization and Analysis:

- In the ion source, the gaseous **2-iodoethanol** molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[2][3][4][5][6]} This causes the molecules to ionize and fragment.
- The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [agilent.com](https://www.agilent.com) [[agilent.com](https://www.agilent.com)]
- 2. [chromatographyonline.com](https://www.chromatographyonline.com) [[chromatographyonline.com](https://www.chromatographyonline.com)]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [[shimadzu.com](https://www.shimadzu.com)]

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodoethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213209#spectroscopic-data-of-2-iodoethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com